

# An In-depth Technical Guide to 3-(3,4-Dimethylphenyl)-isoxazole-5-carbaldehyde

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## Compound of Interest

Compound Name: 3-(3,4-DIMETHYL-PHENYL)-  
ISOXAZOLE-5-CARBALDEHYDE

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## Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(3,4-dimethylphenyl)-isoxazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document delves into its synthesis, physicochemical characteristics, spectral properties, and chemical reactivity. Drawing upon data from analogous structures and established principles of isoxazole chemistry, this guide aims to equip researchers with the foundational knowledge required for the effective utilization of this molecule in drug discovery and development endeavors.

## Introduction

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. [1][2] The strategic incorporation of the isoxazole scaffold into molecular designs can enhance pharmacokinetic profiles and target engagement.[3] 3-(3,4-Dimethylphenyl)-isoxazole-5-carbaldehyde, belonging to the 3-aryl-isoxazole-5-carbaldehyde subclass, presents a versatile platform for the synthesis of more complex molecular architectures. The presence of the aldehyde functional group at the 5-position offers a reactive handle for a variety of chemical

transformations, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents.

## Physicochemical and Spectral Properties

While experimental data for 3-(3,4-dimethylphenyl)-isoxazole-5-carbaldehyde is not extensively available in public literature, its properties can be reliably estimated based on its structural isomer, 5-(3,4-dimethylphenyl)isoxazole-3-carbaldehyde, and other closely related analogs.<sup>[4]</sup>

Table 1: Physicochemical Properties

Property	Value (Estimated)	Source
Molecular Formula	C <sub>12</sub> H <sub>11</sub> NO <sub>2</sub>	<sup>[4]</sup>
Molecular Weight	201.22 g/mol	<sup>[4]</sup>
CAS Number	885273-72-3	<sup>[5]</sup>
Appearance	Expected to be a crystalline solid	General knowledge of similar compounds
Solubility	Sparingly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, CH <sub>2</sub> Cl <sub>2</sub> )	General knowledge of similar compounds
XLogP3	2.6	<sup>[4]</sup>
Hydrogen Bond Donor Count	0	<sup>[4]</sup>
Hydrogen Bond Acceptor Count	3	<sup>[4]</sup>
Rotatable Bond Count	2	<sup>[4]</sup>

## Spectral Data (Predicted)

The spectral characteristics of 3-(3,4-dimethylphenyl)-isoxazole-5-carbaldehyde can be predicted with a high degree of confidence by analyzing the spectra of structurally similar compounds.<sup>[6]</sup>

Table 2: Predicted Spectral Data

Technique	Expected Peaks/Signals
$^1\text{H}$ NMR	Aromatic protons of the dimethylphenyl ring ( $\delta$ 7.0-7.8 ppm), isoxazole ring proton ( $\delta$ ~7.0 ppm), aldehyde proton ( $\delta$ ~10.0 ppm), and two methyl group singlets ( $\delta$ ~2.3 ppm).
$^{13}\text{C}$ NMR	Aromatic and isoxazole ring carbons ( $\delta$ 100-170 ppm), aldehyde carbonyl carbon ( $\delta$ ~185 ppm), and methyl carbons ( $\delta$ ~20 ppm).[6]
IR Spectroscopy	Strong C=O stretching vibration of the aldehyde (around 1700 $\text{cm}^{-1}$ ), C=N stretching of the isoxazole ring (around 1600 $\text{cm}^{-1}$ ), and aromatic C-H and C=C stretching vibrations.[7]
Mass Spectrometry	A molecular ion peak $[\text{M}]^+$ at $m/z$ 201, with fragmentation patterns corresponding to the loss of CO and other characteristic fragments of the isoxazole and dimethylphenyl moieties.[7]

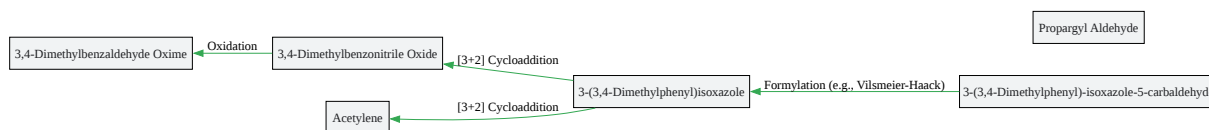
## Synthesis and Methodologies

The synthesis of 3-(3,4-dimethylphenyl)-isoxazole-5-carbaldehyde can be approached through several established routes for isoxazole ring formation, followed by the introduction or modification of the aldehyde group. A plausible and efficient synthetic strategy involves a [3+2] cycloaddition reaction to construct the isoxazole core.

## Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic approach would involve the disconnection of the isoxazole ring, leading back to a nitrile oxide and an alkyne precursor. The aldehyde functionality can be introduced via formylation of a pre-formed isoxazole or by using a propargyl aldehyde equivalent in the cycloaddition.

Diagram 1: Retrosynthetic Analysis



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Caption: Retrosynthetic approach for 3-(3,4-dimethylphenyl)-isoxazole-5-carbaldehyde.

## Experimental Protocol: A Two-Step Synthesis

This protocol outlines a reliable method for the laboratory-scale synthesis of the target compound.

### Step 1: Synthesis of 3-(3,4-Dimethylphenyl)isoxazole

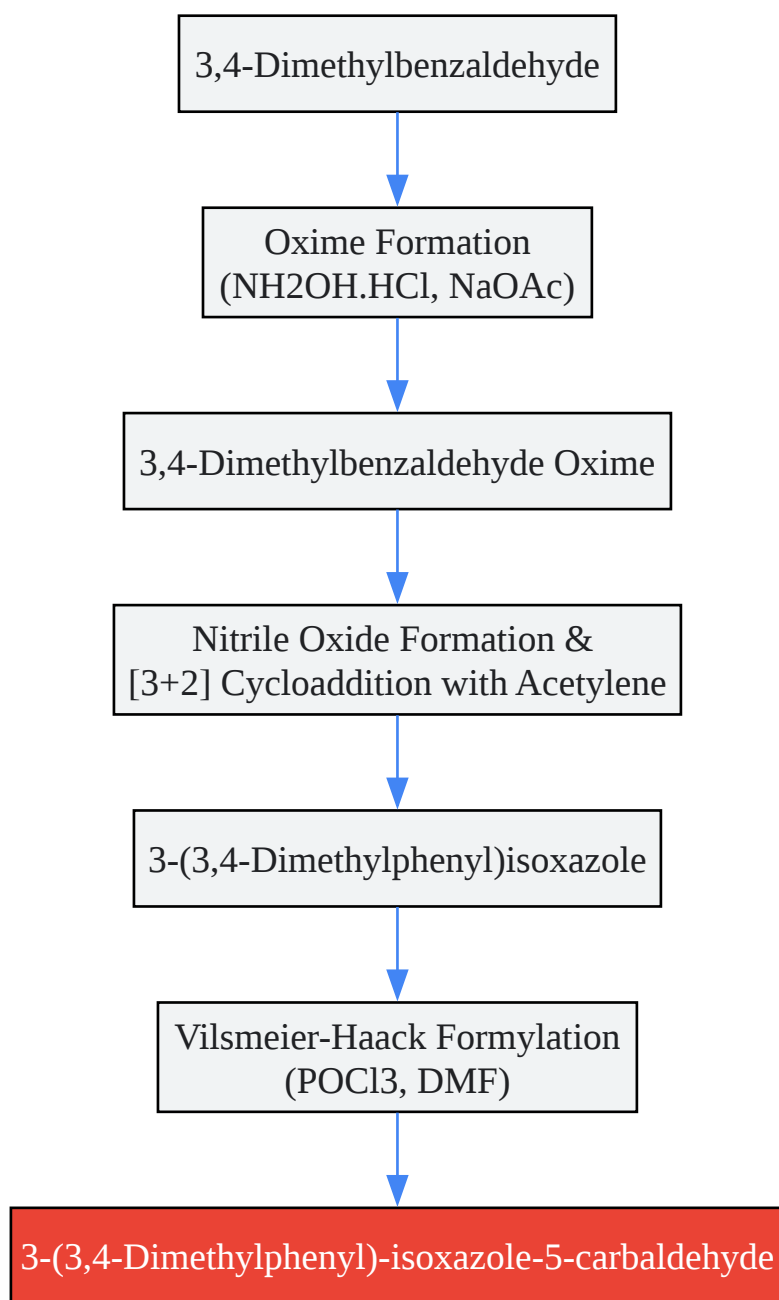
- Preparation of 3,4-Dimethylbenzaldehyde Oxime: To a solution of 3,4-dimethylbenzaldehyde (1.0 eq) in ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq). Stir the mixture at room temperature for 4 hours.[8] Monitor the reaction by TLC. After completion, extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
- In situ Generation of Nitrile Oxide and Cycloaddition: Dissolve the 3,4-dimethylbenzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane. Add an oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite solution (bleach) to generate the corresponding nitrile oxide in situ.[9]
- [3+2] Cycloaddition: Bubble acetylene gas through the reaction mixture or use a suitable acetylene equivalent. The [3+2] cycloaddition reaction will proceed to form the 3-(3,4-dimethylphenyl)isoxazole. Monitor the reaction by TLC.

- **Work-up and Purification:** Upon completion, quench the reaction, separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

#### Step 2: Vilsmeier-Haack Formylation to Yield 3-(3,4-Dimethylphenyl)-isoxazole-5-carbaldehyde

- **Preparation of the Vilsmeier Reagent:** In a flask cooled in an ice bath, add phosphorus oxychloride ( $\text{POCl}_3$ , 3.0 eq) to anhydrous N,N-dimethylformamide (DMF) dropwise with stirring.<sup>[10]</sup> Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
- **Formylation Reaction:** Dissolve the 3-(3,4-dimethylphenyl)isoxazole (1.0 eq) from Step 1 in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
- **Reaction Progression and Work-up:** Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.<sup>[11]</sup> After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
- **Extraction and Purification:** Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the final product.

#### Diagram 2: Synthetic Workflow



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Caption: A plausible synthetic route to the target compound.

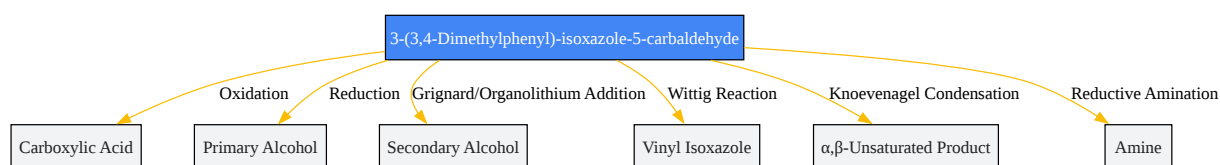
## Chemical Reactivity and Potential Transformations

The aldehyde group at the 5-position of the isoxazole ring is the primary site of reactivity, allowing for a multitude of synthetic transformations.

## Reactions of the Aldehyde Group

- **Oxidation:** The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-(3,4-dimethylphenyl)isoxazole-5-carboxylic acid, using standard oxidizing agents such as potassium permanganate or Jones reagent. This carboxylic acid derivative can then be converted to esters, amides, and other acid derivatives.
- **Reduction:** Reduction of the aldehyde with agents like sodium borohydride will yield the corresponding alcohol, (3-(3,4-dimethylphenyl)isoxazol-5-yl)methanol.
- **Nucleophilic Addition:** The aldehyde will undergo nucleophilic addition reactions with Grignard reagents or organolithium compounds to form secondary alcohols.
- **Condensation Reactions:** The aldehyde is an excellent substrate for condensation reactions.
  - **Knoevenagel Condensation:** Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base will yield  $\alpha,\beta$ -unsaturated products, which are valuable intermediates for further synthetic elaborations.[2][7]
  - **Wittig Reaction:** Reaction with phosphorus ylides (Wittig reagents) provides a reliable method for the synthesis of vinyl-substituted isoxazoles.
  - **Reductive Amination:** Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) will produce the corresponding amines.

Diagram 3: Reactivity of the Aldehyde Group



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Caption: Key chemical transformations of the aldehyde functionality.

## Applications in Drug Discovery and Development

The 3-(3,4-dimethylphenyl)-isoxazole-5-carbaldehyde scaffold is a valuable starting point for the synthesis of compound libraries for high-throughput screening. The diverse reactivity of the aldehyde group allows for the rapid generation of a wide range of derivatives with potentially diverse biological activities. The isoxazole core itself is present in numerous FDA-approved drugs, highlighting its acceptance as a privileged scaffold in medicinal chemistry.[3] Derivatives of this compound could be investigated for a variety of therapeutic targets, including but not limited to:

- Anti-inflammatory agents: By synthesizing amide or ester derivatives, it may be possible to target enzymes involved in the inflammatory cascade.[1]
- Anticancer agents: The isoxazole nucleus is a component of several known anticancer agents.[12]
- Antimicrobial agents: Functionalization of the isoxazole scaffold has led to the discovery of potent antibacterial and antifungal compounds.[1]

## Conclusion

3-(3,4-Dimethylphenyl)-isoxazole-5-carbaldehyde is a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, including a plausible synthetic route, predicted spectral data, and a discussion of its chemical reactivity. The strategic use of this molecule as a building block can facilitate the discovery and development of novel therapeutic agents. Further experimental validation of the predicted properties and exploration of its synthetic utility are warranted to fully unlock the potential of this promising scaffold.

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